An In-Depth Technical Guide to 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione: A Scaffold of Emerging Therapeutic Interest
An In-Depth Technical Guide to 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione: A Scaffold of Emerging Therapeutic Interest
This guide provides a comprehensive technical overview of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its core chemical structures—the pyrrolidine-2,5-dione (succinimide) and the 4-aminopiperidine moieties—we will explore its inferred properties, potential synthesis routes, and prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Convergence of Two Privileged Scaffolds
The pyrrolidine-2,5-dione ring system is a well-established pharmacophore found in a variety of biologically active molecules.[1][2] Its rigid, five-membered ring structure provides a valuable scaffold for the design of compounds targeting a range of biological processes.[1][3] Notably, derivatives of this core are known to exhibit anticonvulsant, anti-inflammatory, and even anticancer properties.[4][5][6]
On the other hand, the piperidine ring is another crucial building block in medicinal chemistry, present in numerous FDA-approved drugs.[7] The addition of an amino group at the 4-position of the piperidine ring introduces a key basic center, which can be critical for molecular interactions with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.
The combination of these two "privileged scaffolds" in 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione suggests a molecule with a unique three-dimensional structure and chemical properties that could lead to novel therapeutic applications. This guide will synthesize the available knowledge on its constituent parts to provide a predictive but scientifically grounded understanding of the title compound.
Chemical Structure and Inferred Physicochemical Properties
The chemical structure of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione consists of a central pyrrolidine-2,5-dione ring substituted at the 3-position with a 4-aminopiperidin-1-yl group.
Caption: 2D Chemical Structure of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione.
Based on its constituent moieties, we can infer the following physicochemical properties:
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C9H15N3O2 | Based on atom count from the structure. |
| Molecular Weight | 197.23 g/mol | Sum of atomic weights. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic compounds are typically solids.[8][9] |
| Solubility | Expected to have some aqueous solubility, particularly at acidic pH. | The presence of the basic amino groups on the piperidine ring will increase polarity and allow for salt formation. |
| pKa | Two basic pKa values are expected. | One for the secondary amine in the piperidine ring and one for the primary exocyclic amine. |
| LogP | Moderate | The pyrrolidine-2,5-dione is relatively lipophilic, while the aminopiperidine moiety is hydrophilic. |
Potential Synthetic Pathways
The synthesis of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione can be approached through several established organic chemistry reactions. A plausible and efficient method would be the aza-Michael addition of 4-aminopiperidine to a maleimide precursor.
Proposed Synthesis Workflow: Aza-Michael Addition
This approach involves the nucleophilic addition of an amine to an activated alkene, a common and reliable method for creating carbon-nitrogen bonds.
Caption: Proposed synthesis of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione via Aza-Michael addition.
Step-by-Step Experimental Protocol (General)
-
Reaction Setup: To a solution of maleimide in a suitable solvent (e.g., ethanol, THF), add a catalytic amount of a non-nucleophilic base.
-
Addition of Amine: Slowly add a solution of 4-aminopiperidine to the maleimide solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione.
Predicted Biological Activity and Therapeutic Potential
The biological activity of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is likely to be influenced by both of its core structural motifs.
Anticonvulsant Activity
The pyrrolidine-2,5-dione (succinimide) core is a well-known pharmacophore in anticonvulsant drugs.[4][5][6] Ethosuximide, a succinimide derivative, is a clinically used anti-epileptic drug. Therefore, it is plausible that 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione could exhibit anticonvulsant properties. The mechanism of action could involve the modulation of neuronal voltage-gated ion channels, such as T-type calcium channels or sodium channels.[6]
Anti-inflammatory and Analgesic Effects
Several derivatives of pyrrolidine-2,5-dione have demonstrated anti-inflammatory and analgesic activities.[1] These effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The aminopiperidine moiety could also contribute to these effects, as some piperidine-containing compounds are known to interact with targets involved in pain and inflammation.
Other Potential Activities
The pyrrolidine ring is a versatile scaffold found in compounds with a wide range of biological activities, including antiviral and antitumor effects.[1][10] The specific substitution pattern of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione may confer novel activities that warrant further investigation.
General Experimental Protocols for Biological Evaluation
To assess the predicted biological activities, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
-
Ion Channel Electrophysiology: Patch-clamp electrophysiology on cultured neurons or cell lines expressing specific ion channels (e.g., T-type calcium channels, sodium channels) can determine the modulatory effects of the compound.
-
Enzyme Inhibition Assays: To evaluate anti-inflammatory potential, assays for enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) can be performed.
-
Cell Viability and Cytotoxicity Assays: Standard assays such as MTT or LDH release assays are crucial to assess the compound's safety profile in various cell lines.
In Vivo Models
-
Anticonvulsant Models: The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in rodents are standard models for evaluating anticonvulsant efficacy.[5][6]
-
Analgesia Models: The hot plate test or the formalin test in rodents can be used to assess the compound's analgesic properties.
-
Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a common method to evaluate in vivo anti-inflammatory activity.
Safety and Handling
While specific toxicity data for 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is not available, general laboratory safety precautions should be followed when handling this and related chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]
In case of exposure, follow standard first-aid procedures. For skin contact, wash with soap and water.[11] For eye contact, rinse with plenty of water for several minutes.[11] If inhaled, move to fresh air.[11] Seek medical attention if irritation or other symptoms persist.[11]
Conclusion and Future Directions
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione represents a promising, yet underexplored, chemical entity. By combining the well-established pyrrolidine-2,5-dione scaffold with the versatile 4-aminopiperidine moiety, this compound holds significant potential for the development of novel therapeutics, particularly in the areas of epilepsy and inflammation.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo pharmacological evaluation to validate the predicted biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies could pave the way for the development of a new class of drugs with improved efficacy and safety profiles.
References
-
GSRS. 3-(4-AMINOPHENYL)PYRROLIDINE-2,5-DIONE, (3R)-. Retrieved from [Link]
-
precisionFDA. 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]
-
ResearchGate. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives | Request PDF. Retrieved from [Link]
-
Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2011, September 15). A novel biotransformation of alkyl aminopyrrolidine to aminopiperidine ring by human CYP3A. Retrieved from [Link]
-
MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubMed. (2023, October 24). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Retrieved from [Link]
-
. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Wikipedia. Pyrrolidine. Retrieved from [Link]
-
PMC. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Retrieved from [Link]
-
PMC. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Retrieved from [Link]
-
PubMed. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Retrieved from [Link]
-
ResearchGate. General synthesis of pyrrolidine-2,5-diones 71a–g and 74a–e. Reagents.... Retrieved from [Link]
-
AfaSci. (2019, January 12). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. Retrieved from [Link]
-
MDPI. (2021, December 3). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]
-
ResearchGate. (PDF) Pyrrolidine-2,5-dione. Retrieved from [Link]
-
ResearchGate. 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. Retrieved from [Link]
-
PubMed. (2015, December 15). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Retrieved from [Link]
-
PMC. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. 3-(Cyclopropylamino)pyrrolidine-2,5-dione | 1218107-98-2 [sigmaaldrich.com]
- 9. 1-(4-Aminophenyl)pyrrolidine-2,5-dione | 34373-09-6 [sigmaaldrich.com]
- 10. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. lgcstandards.com [lgcstandards.com]


